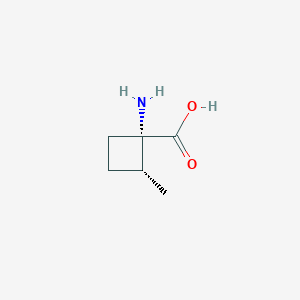![molecular formula C15H12N2O2 B15159841 8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine CAS No. 656833-91-9](/img/structure/B15159841.png)
8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine is a complex organic compound characterized by its unique dioxolo and phthalazine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine typically involves multi-step organic reactions. One common method starts with the preparation of the dioxolo ring, followed by the introduction of the phthalazine moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including cytotoxic effects on cancer cells.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of cancer.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine involves its interaction with molecular targets and pathways within biological systems. For instance, it may induce apoptosis in cancer cells by affecting specific signaling pathways . The exact molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 9,10-Dimethoxy-5,6-dihydro-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium
- 7,8-Dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one
Uniqueness
8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine is unique due to its specific structural features and the resulting chemical properties
Propiedades
Número CAS |
656833-91-9 |
|---|---|
Fórmula molecular |
C15H12N2O2 |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
5-phenyl-7,8-dihydro-[1,3]dioxolo[4,5-g]phthalazine |
InChI |
InChI=1S/C15H12N2O2/c1-2-4-10(5-3-1)15-12-7-14-13(18-9-19-14)6-11(12)8-16-17-15/h1-7,16H,8-9H2 |
Clave InChI |
PAGWCQCITMFIMR-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC3=C(C=C2C(=NN1)C4=CC=CC=C4)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-{[(2S)-4-Hydroxybutan-2-yl]oxy}cyclohexan-1-one](/img/structure/B15159794.png)
![1-[2-(2-Nitrophenyl)ethenyl]azulene](/img/structure/B15159798.png)


![Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]-](/img/structure/B15159815.png)
![1,1',1''-[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2-fluorobenzene)](/img/structure/B15159817.png)


